molecular formula C10H16BClN2O2 B597525 2-Chloro-1-methylimidazole-5-boronic Acid Pinacol Ester CAS No. 1315281-29-8

2-Chloro-1-methylimidazole-5-boronic Acid Pinacol Ester

Cat. No.: B597525
CAS No.: 1315281-29-8
M. Wt: 242.51
InChI Key: MOQXZCYTVMKINQ-UHFFFAOYSA-N
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Description

2-Chloro-1-methylimidazole-5-boronic Acid Pinacol Ester is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chloro group, a methyl group, and a dioxaborolane moiety attached to the imidazole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Scientific Research Applications

2-Chloro-1-methylimidazole-5-boronic Acid Pinacol Ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological processes and as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 . The compound has a GHS07 pictogram and the signal word is "Warning" .

Mechanism of Action

Target of Action

It’s known that organoboron compounds are widely used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that the compound might interact with palladium catalysts in these reactions.

Mode of Action

In the context of SM cross-coupling reactions, the compound likely participates in transmetalation, a process where the boron group is transferred from the organoboron compound to a palladium catalyst . This reaction is facilitated by the boronic acid pinacol ester group in the compound.

Biochemical Pathways

Given its use in sm cross-coupling reactions , it can be inferred that the compound plays a role in carbon-carbon bond formation, which is a fundamental process in organic synthesis.

Pharmacokinetics

It’s noted that the compound is sparingly soluble in water (023 g/L) , which could impact its bioavailability.

Result of Action

In the context of sm cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds , which can lead to the synthesis of a wide range of organic compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound should be stored away from strong oxidizing agents and in cool, dry conditions in well-sealed containers . These precautions help maintain the stability and efficacy of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methylimidazole-5-boronic Acid Pinacol Ester typically involves the reaction of 2-chloro-1-methylimidazole with a boronic ester. The reaction is carried out under anhydrous conditions, often using a palladium catalyst to facilitate the coupling reaction. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methylimidazole-5-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Coupling Reactions: The boronic ester moiety can participate in Suzuki-Miyaura coupling reactions.

    Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Used in substitution reactions.

    Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted imidazole derivatives, while coupling reactions may produce biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-methylimidazole: Lacks the boronic ester moiety.

    1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Lacks the chloro group.

    2-Chloro-1-methyl-1H-imidazole-5-boronic acid: Contains a boronic acid group instead of a boronic ester.

Uniqueness

2-Chloro-1-methylimidazole-5-boronic Acid Pinacol Ester is unique due to the presence of both a chloro group and a boronic ester moiety, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.

Properties

IUPAC Name

2-chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BClN2O2/c1-9(2)10(3,4)16-11(15-9)7-6-13-8(12)14(7)5/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQXZCYTVMKINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N2C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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